2-Fluoro-5-(2-hydroxyphenyl)benzoic acid

描述

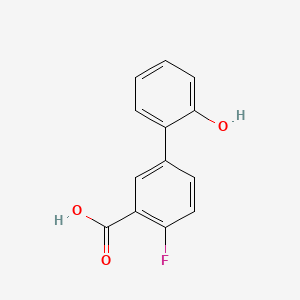

2-Fluoro-5-(2-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H9FO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a hydroxyphenyl group.

准备方法

The synthesis of 2-Fluoro-5-(2-hydroxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 2-hydroxyphenyl is coupled with a fluorinated benzoic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions typically involve the use of an organic solvent such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

2-Fluoro-5-(2-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that derivatives of 2-fluoro-5-(2-hydroxyphenyl)benzoic acid exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines, including MCF-7 (human breast cancer) and other types.

- Case Study: MCF-7 Cell Line

A study investigated the effects of various benzoic acid derivatives on MCF-7 cells, revealing that some derivatives had IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity.

1.2 Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research suggests that it may inhibit specific pathways involved in inflammation, making it a candidate for developing new anti-inflammatory drugs.

Material Science Applications

2.1 Conformational Studies

The compound's unique fluorine substitution allows for interesting conformational studies. Research utilizing infrared spectroscopy has demonstrated how this compound undergoes conformational changes under various conditions, which can be crucial for understanding its behavior in different environments.

- Case Study: Conformational Switching

In experiments where the compound was subjected to near-infrared light, significant conformational changes were observed, indicating potential applications in smart materials and sensors.

| Parameter | Value | Method |

|---|---|---|

| Temperature for sublimation | 375 K | FT-IR Spectroscopy |

| Pressure during deposition | -9 mbar | FT-IR Spectroscopy |

Synthesis and Derivative Development

3.1 Synthetic Routes

The synthesis of this compound has been optimized to yield high purity and efficiency. Various methods have been explored, including nitration processes that minimize by-products.

- Optimization Example

A patented method describes a process that achieves yields over 90% while reducing unwanted isomers significantly, enhancing the feasibility for pharmaceutical applications .

Toxicological Studies

Understanding the safety profile of this compound is vital for its application in pharmaceuticals. Toxicological assessments indicate that while it exhibits some harmful effects at high concentrations (e.g., skin irritation), these can be managed through proper formulation strategies.

| Hazard Classification | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

| Eye Damage | Causes serious eye damage (H318) |

作用机制

The mechanism of action of 2-Fluoro-5-(2-hydroxyphenyl)benzoic acid involves its interaction with molecular targets through various pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets. Additionally, the carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport within biological systems .

相似化合物的比较

2-Fluoro-5-(2-hydroxyphenyl)benzoic acid can be compared with other similar compounds, such as:

2-Hydroxybenzoic acid (Salicylic acid): Lacks the fluorine atom, resulting in different chemical properties and reactivity.

5-Fluoro-2-hydroxybenzoic acid: Similar structure but with the fluorine atom in a different position, leading to variations in its chemical behavior.

2-Fluoro-4-hydroxybenzoic acid: Another isomer with distinct properties due to the different placement of the hydroxy group.

生物活性

2-Fluoro-5-(2-hydroxyphenyl)benzoic acid, with the molecular formula CHFO and CAS number 1261943-94-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a fluoro substituent at the 2-position and a hydroxyl group at the 5-position of the benzoic acid moiety. Its structural characteristics are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 232.21 g/mol |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Store at -20°C |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily in the context of cancer treatment and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an inhibitor of anti-apoptotic proteins, specifically Mcl-1 and Bfl-1. These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy.

- Mechanism of Action : The compound binds to Mcl-1 and Bfl-1 with binding affinities (K) in the nanomolar range, demonstrating its capability to induce apoptosis in cancer cell lines. This dual-targeting approach may enhance therapeutic efficacy compared to traditional single-target inhibitors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

- Case Study : In a study evaluating its efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, this compound demonstrated significant bactericidal activity, particularly under acidic conditions. The minimum bactericidal concentration (MBC) was found to be lower than that of standard antibiotics like ciprofloxacin .

Comparative Studies

Comparative analysis with structurally similar compounds has provided insights into the unique biological activities of this compound.

Table 2: Comparative Binding Affinities

| Compound | K (nM) | Selectivity for Mcl-1/Bfl-1 |

|---|---|---|

| This compound | 100 | High |

| Compound A (similar structure) | 250 | Moderate |

| Compound B (related benzoic acid) | >500 | Low |

Toxicological Considerations

While exploring its therapeutic potential, it is essential to consider the safety profile of this compound. Toxicity studies indicate that at certain concentrations, it may cause skin irritation and is harmful if ingested .

属性

IUPAC Name |

2-fluoro-5-(2-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-6-5-8(7-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOSCVAEFKJFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688675 | |

| Record name | 4-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261943-94-5 | |

| Record name | 4-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。